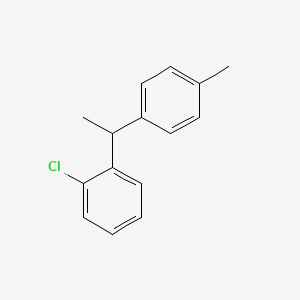

1-Chloro-2-(1-(p-tolyl)ethyl)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-Chloro-2-(1-(p-tolyl)ethyl)benzene” is a chemical compound with the molecular formula C15H15Cl . It is also known as o-Chloroethylbenzene or 2-Ethylchlorobenzene .

Synthesis Analysis

The synthesis of such compounds typically involves electrophilic aromatic substitution reactions . An early method of preparing phenol (the Dow process) involved the reaction of chlorobenzene with a concentrated sodium hydroxide solution at temperatures above 350 ºC . The chief products are phenol and diphenyl ether .Molecular Structure Analysis

The molecular structure of “this compound” can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .Aplicaciones Científicas De Investigación

Synthesis Techniques and Molecular Structure Insights

The synthesis of complex organic compounds involving 1-Chloro-2-(1-(p-tolyl)ethyl)benzene as a key or related structure can be intricate, showcasing the versatility of these compounds in organic chemistry. A novel compound synthesized through the reaction of 5-(p-tolyl)-4-amino-1,2,4-tria zole-3-thione with 2-(2,4-dichlorophenoxy)acetyl chloride resulted in a compound crystallizing in the triclinic system. This process illustrates the compound's potential as a scaffold for further chemical modifications and its importance in structural chemistry due to its unique crystalline properties and interaction patterns such as intra- and intermolecular hydrogen bonds along with C–H···π interactions (Xue et al., 2008).

Catalytic Processes and Environmental Considerations

The direct oxidative coupling reaction of benzenes with alkenes, including those bearing an electron-withdrawing group, highlights the chemical's role in catalysis and environmental chemistry. Using Pd(OAc)2/molybdovanadophosphoric acid (HPMoV) under atmospheric conditions offers a green route to produce cinnamate derivatives, crucial precursors for various pharmaceuticals. This approach emphasizes the significance of this compound derivatives in facilitating environmentally friendly chemical reactions (Tani et al., 2004).

Theoretical and Computational Chemistry Applications

Density functional theory (DFT) studies on molecules related to this compound provide insights into their electronic structure, stability, and potential for opto-nonlinear applications. These studies help in understanding the molecular properties critical for various applications, including materials science and photophysics. For instance, derivatives of 1,5-benzodiazepin, closely related to the chemical structure , have shown significant potential in nonlinear optical (NLO) applications due to their high polarizability and electronic properties (Shkir et al., 2022).

Antimicrobial Activity

The synthesis of derivatives and their antimicrobial activity demonstrates the potential of this compound compounds in contributing to the development of new antimicrobial agents. This is crucial in the fight against resistant microbial strains. The chemical modification of these compounds can lead to new molecules with significant antimicrobial properties, as evidenced by structure-activity relationship studies (Dave et al., 2013).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

1-chloro-2-[1-(4-methylphenyl)ethyl]benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15Cl/c1-11-7-9-13(10-8-11)12(2)14-5-3-4-6-15(14)16/h3-10,12H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEFLJEXPSLAWGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15Cl |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(4-Chlorophenyl)acetyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348413.png)

![4-(2-Chlorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348417.png)

![4-Benzoyl-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348423.png)

![4-(4-Chloro-2-fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348432.png)

![4-(2,4-Dichlorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348439.png)

![4-(3,5-Dinitrobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348445.png)

![4-(Furan-2-carbonyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348465.png)

![8-Methyl-4-(3-phenylpropanoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348471.png)

![8-Methyl-4-(3,4,5-trimethoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348472.png)

![4-(2-Fluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348480.png)

![8-Methyl-4-(2-methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348485.png)

![4-(4-tert-Butylbenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348508.png)

![8-Methyl-4-(naphthalene-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348515.png)

![8-Methyl-4-(naphthalene-1-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348527.png)